REACTION_CXSMILES
|
O.[C:2]1([CH:8]([CH3:11])[C:9]#[N:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:12].[H][H]>C(O)C>[ClH:12].[C:2]1([CH:8]([CH3:11])[CH2:9][NH2:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:5.6|
|
Name
|
|
Quantity
|
453 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
636 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C#N)C
|
Name
|
|
Quantity
|
6.36 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
613 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
57 (± 7) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred rapidly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to afford two lots of filtrate that
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under reduced pressure to ˜400 mL each
|
Type
|
ADDITION
|
Details
|
To each lot was added methyl tert-butyl ether (MTBE) (2.2 L each)
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Each lot was filtered
|
Type
|
WASH
|
Details
|
each washed with fresh MTBE (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=CC=CC=C1)C(CN)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 634.4 g | |
YIELD: PERCENTYIELD | 76.2% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.[C:2]1([CH:8]([CH3:11])[C:9]#[N:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:12].[H][H]>C(O)C>[ClH:12].[C:2]1([CH:8]([CH3:11])[CH2:9][NH2:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:5.6|
|
Name
|
|
Quantity
|
453 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
636 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C#N)C
|
Name
|
|
Quantity
|
6.36 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
613 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
57 (± 7) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred rapidly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to afford two lots of filtrate that
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under reduced pressure to ˜400 mL each
|
Type
|
ADDITION
|
Details
|
To each lot was added methyl tert-butyl ether (MTBE) (2.2 L each)
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Each lot was filtered
|
Type
|
WASH
|
Details
|
each washed with fresh MTBE (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=CC=CC=C1)C(CN)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 634.4 g | |
YIELD: PERCENTYIELD | 76.2% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |